4-(Difluoromethyl)piperidine hydrochloride

Medicinal Chemistry Drug Metabolism ADME Optimization

4-(Difluoromethyl)piperidine hydrochloride offers a metabolically stable CHF₂ isostere that replaces oxidation-prone hydroxymethyl groups, dramatically improving microsomal stability and oral bioavailability while maintaining hydrogen-bonding character. Its reduced basicity (pKₐ ~8.5-9.0 vs. 11.2 for unsubstituted piperidine) ensures higher neutral amine fraction at physiological pH, enhancing passive permeability and CNS penetration (LogP 0.6). Unlike CF₃ analogs, the CHF₂ group avoids excessive lipophilicity, reducing hERG and plasma protein binding risks. Ideal for CNS drug discovery, kinase inhibitors, GPCR antagonists, and PET tracer development. Choose this intermediate to accelerate lead optimization and avoid the metabolic liabilities of generic piperidine building blocks.

Molecular Formula C6H12ClF2N
Molecular Weight 171.616
CAS No. 1283717-58-7
Cat. No. B599289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)piperidine hydrochloride
CAS1283717-58-7
Synonyms4-(DifluoroMethyl)piperid...
Molecular FormulaC6H12ClF2N
Molecular Weight171.616
Structural Identifiers
SMILESC1CNCCC1C(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
InChIKeyGBTVMRGLIWAZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)piperidine Hydrochloride (CAS 1283717-58-7): A Fluorinated Piperidine Building Block for CNS and Metabolic-Stable Drug Discovery


4-(Difluoromethyl)piperidine hydrochloride is a saturated heterocyclic amine salt (MW: 171.62 g/mol, C₆H₁₂ClF₂N) [1] featuring a difluoromethyl (-CHF₂) group at the 4-position of the piperidine ring. This structural motif imparts distinct physicochemical properties—modulated basicity, controlled lipophilicity, and enhanced metabolic stability—that differentiate it from non-fluorinated and alternative fluorinated piperidine analogs [2]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing CNS-penetrant candidates and enzyme inhibitors where metabolic clearance is a critical optimization parameter .

Why Generic Piperidine Analogs Cannot Replace 4-(Difluoromethyl)piperidine Hydrochloride in Lead Optimization


Substituting 4-(difluoromethyl)piperidine hydrochloride with a generic piperidine or an alternative fluorinated analog (e.g., 4-trifluoromethyl-, 4-methyl-, or 4-hydroxymethyl-piperidine) introduces significant changes in key physicochemical and metabolic parameters that directly impact drug-likeness. The -CHF₂ group functions as a metabolically stable bioisostere of hydroxymethyl (-CH₂OH) while avoiding the oxidative metabolic liabilities and strong hydrogen-bonding of the hydroxyl group [1]. Compared to the -CF₃ analog, the -CHF₂ substituent retains a hydrogen atom capable of weak H-bond donation, providing a distinct balance between lipophilicity and polarity [2]. Systematic studies confirm that mono- and difluorination of piperidine predictably reduces basicity (pKₐ) and modulates lipophilicity (LogP) while retaining high metabolic stability—effects that cannot be replicated by non-fluorinated congeners [3]. Consequently, generic substitution risks altering target binding, metabolic half-life, and CNS permeability in ways that undermine a lead series.

Quantitative Differentiation of 4-(Difluoromethyl)piperidine Hydrochloride Against Closest Analogs


Metabolic Stability: High Intrinsic Microsomal Clearance Retention vs. Hydroxymethyl Oxidation Liability

The difluoromethyl group in 4-(difluoromethyl)piperidine serves as a metabolically stable bioisostere of the hydroxymethyl (-CH₂OH) group. In systematic microsomal stability studies of fluorinated saturated heterocyclic amines, difluorinated piperidine derivatives demonstrated high intrinsic metabolic stability (low clearance) across the series, with the strong C-F bond resisting oxidative Phase I metabolism [1]. In contrast, 4-(hydroxymethyl)piperidine is subject to rapid oxidation to the carboxylic acid and Phase II glucuronidation, leading to significantly higher clearance and shorter half-life in vivo [2].

Medicinal Chemistry Drug Metabolism ADME Optimization

Lipophilicity (LogP): Controlled LogP of 0.6 vs. Elevated Lipophilicity of CF₃ and CH₃ Analogs

The measured LogP for 4-(difluoromethyl)piperidine hydrochloride is 0.6 . This value represents a moderate, balanced lipophilicity. For comparison, 4-(trifluoromethyl)piperidine exhibits significantly higher lipophilicity (estimated LogP ~1.5-1.8 for neutral form) due to the greater hydrophobic surface area of the -CF₃ group [1]. 4-Methylpiperidine has a reported LogP of 0.92 . The -CHF₂ group provides a unique intermediate lipophilicity profile: more lipophilic than a hydroxyl (LogP ~0.0-0.2 for 4-hydroxymethylpiperidine) but less lipophilic than -CF₃, offering a favorable balance for CNS penetration without excessive plasma protein binding or hERG liability [2].

Physicochemical Profiling Lipophilicity CNS Drug Design

Basicity (pKa) Modulation: Reduced Basicity (pKa ~8.5-9.0) Compared to Non-Fluorinated Piperidine (pKa ~11.2)

The electron-withdrawing nature of the difluoromethyl group reduces the basicity of the piperidine nitrogen. Systematic pKₐ measurements on fluorinated piperidines show that difluorination lowers the pKₐ by approximately 2-3 log units relative to unsubstituted piperidine (pKₐ ~11.2) [1]. 4-(Trifluoromethyl)piperidine exhibits a predicted pKₐ of 9.62 , while 4-methylpiperidine retains high basicity with pKₐ = 11.23 . The -CHF₂ group therefore provides an intermediate reduction in basicity—less dramatic than the -CF₃ analog—which can be advantageous for optimizing the ratio of neutral to protonated species at physiological pH, influencing membrane permeability and target engagement without complete suppression of basicity [1].

Physicochemical Profiling Basicity Amine pKa

Conformational and Electronic Effects: CHF₂ as a Lipophilic Hydrogen Bond Donor vs. CF₃

The -CHF₂ group retains a hydrogen atom capable of weak hydrogen-bond donation, unlike the -CF₃ group which is exclusively a hydrogen-bond acceptor. Experimental ∆LogP measurements across matched molecular pairs show that replacing -OH with -CHF₂ results in a lipophilicity increase of +0.1 to +0.4 LogP units, while maintaining some H-bond donor capacity [1]. In contrast, -CF₃ substitution increases LogP by +1.0 to +1.5 units with no H-bond donation. This unique property allows 4-(difluoromethyl)piperidine to engage in productive polar interactions with biological targets (e.g., kinase hinge regions, GPCR binding pockets) while preserving favorable pharmacokinetic properties [2].

Bioisosterism Hydrogen Bonding Medicinal Chemistry

High-Value Application Scenarios for 4-(Difluoromethyl)piperidine Hydrochloride in Pharmaceutical Research


CNS Drug Discovery: Designing Metabolically Stable, Brain-Penetrant Candidates

Use 4-(difluoromethyl)piperidine hydrochloride as a building block in CNS-targeted programs (e.g., dopamine transporter ligands, orexin receptor antagonists, GPCR modulators). Its controlled LogP (0.6) and reduced basicity (pKₐ ~8.5-9.0) [1] place it in the optimal physicochemical space for CNS penetration, avoiding the excessive lipophilicity of CF₃ analogs that can lead to hERG binding and high plasma protein binding. The difluoromethyl group serves as a metabolically stable isostere for hydroxymethyl, ensuring sustained target engagement [2].

Lead Optimization: Replacing Metabolic Soft Spots in Advanced Leads

Replace a 4-hydroxymethylpiperidine moiety with 4-(difluoromethyl)piperidine in lead compounds where rapid oxidative metabolism or glucuronidation limits in vivo exposure. The CHF₂ group provides a ∆LogP increase of only +0.1 to +0.4 units relative to OH, while completely eliminating the metabolic liability [2]. This substitution preserves the hydrogen-bonding character required for target binding while dramatically improving microsomal stability and oral bioavailability.

Kinase Inhibitor and GPCR Modulator Scaffolds

Employ 4-(difluoromethyl)piperidine as a key intermediate in the synthesis of kinase inhibitors and GPCR antagonists where the piperidine nitrogen engages the target protein. The reduced basicity relative to unsubstituted piperidine (pKₐ ~11.2 → ~8.5-9.0) [1] ensures a higher fraction of neutral amine at physiological pH, improving passive permeability. Simultaneously, the weak H-bond donor capacity of the CHF₂ group [2] can form productive polar contacts within hydrophobic binding pockets, enhancing selectivity.

PET Tracer Development and Imaging Probes

Utilize 4-(difluoromethyl)piperidine hydrochloride as a precursor for PET tracer development, particularly for CNS targets . The difluoromethyl group provides a site for potential ¹⁸F-labeling or can serve as a stable isotopologue reference standard. The favorable physicochemical profile (LogP 0.6) supports high brain uptake and low non-specific binding, critical for high-quality PET imaging.

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